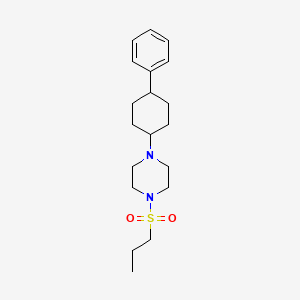METHANONE](/img/structure/B3468449.png)
[4-(PROPYLSULFONYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
描述
4-(PROPYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a propylsulfonyl group and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonation of the piperazine ring using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the sulfonated piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
4-(PROPYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
4-(PROPYLSULFONYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Similar Compounds
Uniqueness
- Structural Differences : The presence of the propylsulfonyl group in 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE distinguishes it from other similar compounds.
- Chemical Properties : This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
(4-propylsulfonylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-5-10-26(21,22)19-8-6-18(7-9-19)17(20)13-11-14(23-2)16(25-4)15(12-13)24-3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWNAHNTSHSALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-CHLOROPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3468368.png)
![2-(4-CHLOROPHENOXY)-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3468386.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE](/img/structure/B3468393.png)
![(3,5-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3468395.png)
![N~1~-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3468403.png)
![N~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3468408.png)
![N~1~-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3468413.png)
![N~1~-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3468423.png)
![N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3468429.png)
![N-[4-({4-[(biphenyl-4-yloxy)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B3468432.png)
![N~1~-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3468440.png)
![2-(2-NAPHTHYLOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3468448.png)
![(2-CHLOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3468453.png)

